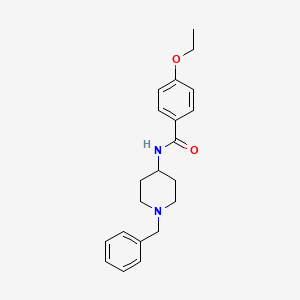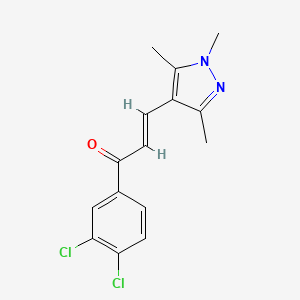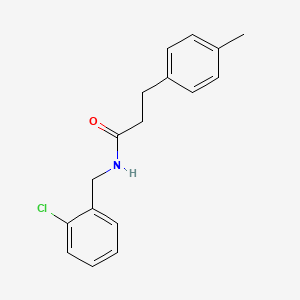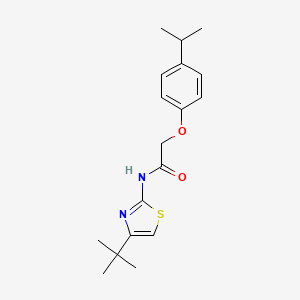
N-(1-benzyl-4-piperidinyl)-4-ethoxybenzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(1-benzyl-4-piperidinyl)-4-ethoxybenzamide and related compounds involves multiple steps, including the formation of benzamide derivatives, modifications of the amide bond, and alterations in the alkyl chain linking the benzamide moiety to the piperazine ring. These steps are crucial for achieving high affinity and selectivity towards targeted receptors. The synthesis process often targets the optimization of binding profiles to various receptors, as seen in the development of potent and selective ligands for dopamine D(4) receptors (Perrone et al., 2000).
Molecular Structure Analysis
The molecular structure of this compound plays a critical role in its interaction with biological targets. Structural modifications, such as changes in the amide bond or the introduction of specific substituents, can significantly impact the compound's affinity and selectivity for receptors. Detailed conformational studies on dopamine antagonistic benzamide drugs highlight the importance of the molecular structure in determining pharmacological activity (van de Waterbeemd & Testa, 1983).
Chemical Reactions and Properties
This compound's chemical reactions often involve interactions with receptors that are overexpressed in specific cell types, such as breast cancer cells. These interactions are based on preferential binding to targets like sigma receptors, which are implicated in various physiological and pathological processes. Studies on the chemical and pharmacological properties of similar benzamide derivatives offer insights into their potential applications in imaging and therapy (John et al., 1999).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and stability, are essential for its application in scientific research and potential therapeutic uses. These properties influence the compound's behavior in biological systems and its suitability for various formulations.
Chemical Properties Analysis
The chemical properties, including reactivity, binding affinity, and selectivity, define the compound's interaction with biological targets and its overall pharmacological profile. Studies on the chemical properties of benzamide derivatives highlight the significance of structural features in enhancing activity and selectivity for specific receptors, which is crucial for the development of targeted therapies (Sakaguchi et al., 1992).
Applications De Recherche Scientifique
Sigma Receptor Scintigraphy in Breast Cancer Detection
N-(1-benzyl-4-piperidinyl)-4-ethoxybenzamide and its derivatives have been explored for their potential in sigma receptor scintigraphy, specifically targeting primary breast tumors. The tumor accumulation of these benzamides is attributed to their preferential binding to sigma receptors, which are overexpressed on breast cancer cells. Preliminary studies demonstrate that these compounds can accumulate in breast tumors in vivo, suggesting their utility in noninvasively assessing tumor proliferation and aiding in the visualization of primary breast tumors through scintigraphy techniques (Caveliers, Everaert, John, Lahoutte, & Bossuyt, 2002).
Diagnostic Imaging of Breast Cancer
Further investigation into radioiodinated benzamides, specifically N-[2-(1'-piperidinyl)ethyl]-3-iodo[125I]-4-methoxybenzamide (P[125I]MBA), has shown promising results for imaging breast cancer. These studies involve the chemical synthesis, pharmacological characterization, and preclinical evaluation of P[125I]MBA, highlighting its potential as a sigma receptor-binding radioligand for breast cancer imaging. The in vitro and in vivo pharmacokinetics of P[125I]MBA indicate its efficacy in comparing with Tc-99m sestamibi in rat mammary tumor models, showing a higher uptake in tumors and lower nontarget organ uptake. This suggests the potential of P[125I]MBA and similar compounds for use as breast cancer imaging agents, aiding in the diagnosis and management of the disease (John, Bowen, Fisher, Lim, Geyer, Vilner, & Wahl, 1999).
Prokinetic Agents for Gastrointestinal Motility
This compound derivatives have been synthesized and evaluated for their effects on gastrointestinal motility, specifically as selective serotonin 4 receptor agonists. These compounds have demonstrated the ability to accelerate gastric emptying and increase the frequency of defecation, suggesting their potential as novel prokinetic agents with reduced side effects derived from 5-HT3- and dopamine D2 receptor-binding affinity. This research opens avenues for the development of new therapeutic options for gastrointestinal motility disorders, offering potential benefits in treating conditions such as gastroparesis and constipation (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).
Propriétés
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-2-25-20-10-8-18(9-11-20)21(24)22-19-12-14-23(15-13-19)16-17-6-4-3-5-7-17/h3-11,19H,2,12-16H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKNIGZAGBNNNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B4630908.png)

![2-[(4-chlorophenyl)sulfonyl]-3-(5-ethyl-2-thienyl)acrylonitrile](/img/structure/B4630931.png)


![3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4630953.png)
![N-[2-(2-methylphenoxy)ethyl]-1-naphthamide](/img/structure/B4630955.png)
![4-chloro-5-[(dimethylamino)sulfonyl]-N,N-dimethyl-2-(1-pyrrolidinyl)benzamide](/img/structure/B4630959.png)


![(2-bromo-4-{[1-(3-chloro-2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4630971.png)

![2-(3,4-dimethylphenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methylquinoline](/img/structure/B4630975.png)
![7-({5-[(2,3-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4630977.png)